3-Hydroxyglutaric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

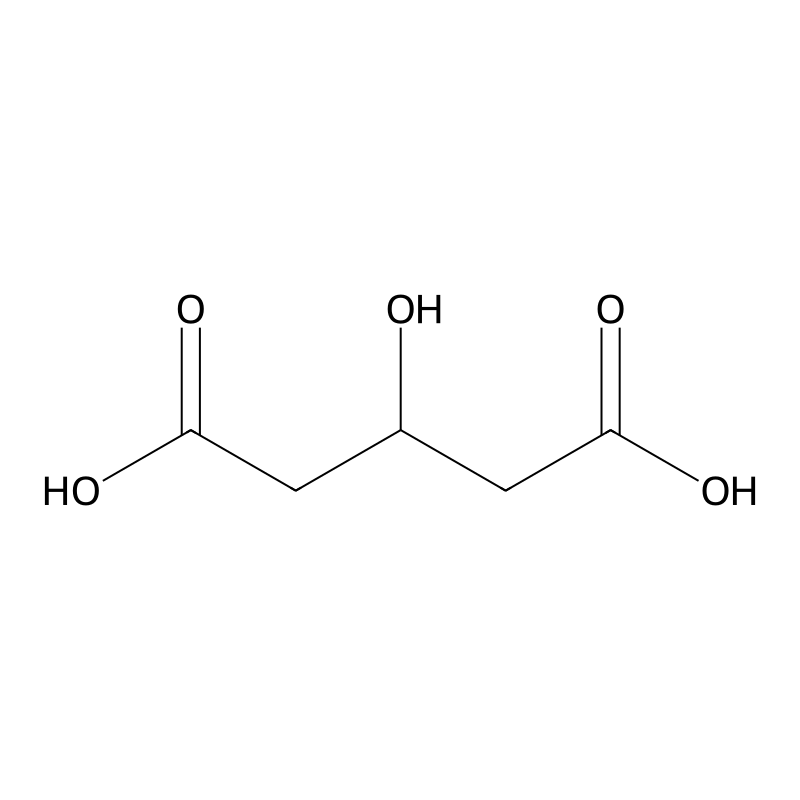

3-Hydroxyglutaric acid is an organic compound with the chemical formula CHO. It exists in two enantiomeric forms: D-2-hydroxyglutarate and L-2-hydroxyglutarate. This compound plays a significant role in amino acid catabolism, particularly in the breakdown of lysine, tryptophan, and hydroxylysine. Elevated levels of 3-hydroxyglutaric acid are clinically significant as they are associated with glutaric aciduria type I, a rare inherited metabolic disorder caused by a deficiency in the enzyme glutaryl-CoA dehydrogenase. In this condition, the accumulation of glutaryl-CoA leads to its conversion into 3-hydroxyglutaric acid through mitochondrial enzymatic reactions .

In healthy individuals, 3-HGA plays a limited role beyond being an intermediate metabolite. However, in GA1 patients with deficient GCDH activity, 3-HGA accumulates to toxic levels. The mechanism of 3-HGA toxicity is not entirely understood, but several possibilities are explored. One theory suggests that 3-HGA acts as a weak agonist of the NMDA receptor, a crucial player in neuronal communication. This abnormal stimulation disrupts normal brain function and contributes to the neurological symptoms observed in GA1 []. Additionally, 3-HGA accumulation might interfere with cellular metabolism and mitochondrial function, further contributing to cellular damage [].

Physical and Chemical Properties

Glutaric Aciduria Type 1 (GA1)

GA1 is an inherited metabolic disorder affecting the breakdown of certain amino acids. Studies have shown that individuals with GA1 accumulate high levels of 3-HGA in their blood and urine. Research is ongoing to understand how 3-HGA contributes to the neurological symptoms of GA1, such as dystonia and intellectual disability. Source: National Institutes of Health: )

Potential Neurotoxic Effects

Due to its accumulation in the brain in GA1, research is investigating the potential neurotoxic effects of 3-HGA. Studies suggest that 3-HGA may disrupt various cellular processes in the brain, including:

- Excitotoxicity: 3-HGA structurally resembles glutamate, a major excitatory neurotransmitter. This similarity may lead to overstimulation of neurons, potentially contributing to neuronal damage. Source: Metabolon:

- Oxidative stress: Research suggests 3-HGA may increase the production of free radicals, which can damage cells. Source: National Institutes of Health: )

Other Neurological Disorders

Beyond GA1, research is exploring the potential role of 3-HGA in other neurological disorders, such as:

- Parkinson's disease: Studies have reported elevated levels of 3-HGA in the brains of individuals with Parkinson's disease. Source: National Institutes of Health: )

- Stroke: Research suggests that 3-HGA levels may increase after stroke, potentially contributing to brain damage. Source: National Institutes of Health: )

The primary biochemical pathway involving 3-hydroxyglutaric acid is its formation from glutaryl-CoA. The reaction can be summarized as follows:

- Conversion of Glutaryl-CoA to Glutaconyl-CoA: This step is facilitated by medium-chain acyl-CoA dehydrogenase.

- Hydration to 3-Hydroxyglutaryl-CoA: Glutaconyl-CoA is then converted to 3-hydroxyglutaryl-CoA by the enzyme 3-methylglutaconyl-CoA hydratase.

- Hydrolysis to 3-Hydroxyglutaric Acid: Finally, 3-hydroxyglutaric acid is produced through the hydrolysis of 3-hydroxyglutaryl-CoA .

Additionally, studies indicate that high concentrations of 3-hydroxyglutaric acid can inhibit mitochondrial respiratory chain complex II, thereby impairing energy metabolism .

3-Hydroxyglutaric acid exhibits notable biological activity, particularly as a neurotoxin at elevated concentrations. It has been shown to induce neurotoxicity and cell death in cultured neuronal cells, acting as a false neurotransmitter that competes with normal neurotransmitter functions. This toxicity is exacerbated in conditions such as glutaric aciduria type I, where its levels are significantly elevated . Furthermore, it has been implicated in metabolic disturbances leading to symptoms such as macrocephaly and dystonia in affected individuals .

Various synthesis methods for 3-hydroxyglutaric acid have been explored:

- Enzymatic Synthesis: This method involves using specific enzymes to catalyze the formation of 3-hydroxyglutaric acid esters from suitable precursors. The process typically requires controlled conditions to ensure enantioselectivity .

- Chemical Synthesis: Traditional organic synthesis routes can also yield 3-hydroxyglutaric acid through multi-step reactions involving various reagents and catalysts.

Recent advancements focus on improving yields and selectivity through innovative synthetic pathways that utilize renewable resources or less toxic reagents .

3-Hydroxyglutaric acid has several applications:

- Clinical Diagnostics: It serves as a critical biomarker for diagnosing glutaric aciduria type I, helping clinicians assess metabolic disorders related to enzyme deficiencies .

- Research: Its role in metabolic pathways makes it valuable for studies related to amino acid metabolism and mitochondrial function.

- Pharmaceuticals: There is potential for its use in developing therapeutic strategies for metabolic disorders or neuroprotective agents due to its biological activity.

Research indicates that 3-hydroxyglutaric acid interacts with various cellular systems, particularly affecting mitochondrial function. Studies have shown that it can inhibit specific components of the respiratory chain, leading to decreased ATP production and increased oxidative stress within cells . Additionally, its neurotoxic effects suggest interactions with neurotransmitter systems that could disrupt normal neuronal signaling pathways .

Several compounds are structurally and functionally similar to 3-hydroxyglutaric acid:

| Compound | Structure (C:H:O) | Key Characteristics |

|---|---|---|

| Glutaric Acid | CHO | Precursor to 3-hydroxyglutaric acid; involved in similar metabolic pathways. |

| α-Ketoglutarate | CHO | Important in the Krebs cycle; acts as a key metabolic intermediate. |

| L-2-Hydroxyglutarate | CHO | Enantiomer of 3-hydroxyglutaric acid; involved in similar biochemical processes. |

| Succinic Acid | CHO | Related to energy metabolism; can be converted into other intermediates. |

Uniqueness: While these compounds share similarities in structure and metabolic roles, 3-hydroxyglutaric acid is unique due to its specific association with glutaric aciduria type I and its pronounced neurotoxic effects at elevated levels.

Biosynthetic Origins in Amino Acid Catabolism

3-OH-GA is synthesized during the mitochondrial degradation of lysine, tryptophan, and hydroxylysine. These amino acids are first converted to glutaryl-CoA via a series of reactions involving aminotransferases and dehydrogenases. In healthy individuals, glutaryl-CoA is further metabolized by GCDH, which catalyzes its conversion to crotonyl-CoA. However, in GCDH deficiency, glutaryl-CoA accumulates and undergoes alternative processing. Specifically, mitochondrial medium-chain acyl-CoA dehydrogenase (MCAD) dehydrogenates glutaryl-CoA to glutaconyl-CoA, which is subsequently hydrated by 3-methylglutaconyl-CoA hydratase (3-MGH) to form 3-hydroxyglutaryl-CoA. Hydrolysis of this intermediate releases 3-OH-GA, which enters systemic circulation and is excreted in urine.

Table 1: Key Enzymes in 3-OH-GA Biosynthesis

| Enzyme | Function | Substrate Affinity (KM) |

|---|---|---|

| Medium-chain acyl-CoA dehydrogenase (MCAD) | Converts glutaryl-CoA to glutaconyl-CoA | 0.95 mM (glutaryl-CoA) |

| 3-Methylglutaconyl-CoA hydratase (3-MGH) | Hydrates glutaconyl-CoA to 3-hydroxyglutaryl-CoA | 1.4 s⁻¹ (kcat) |

Mitochondrial β-Oxidation Abnormalities and Metabolite Accumulation

In GA1, the absence of functional GCDH disrupts β-oxidation, leading to glutaryl-CoA accumulation. MCAD partially compensates by diverting glutaryl-CoA into the 3-OH-GA synthesis pathway. This rerouting results in chronic elevation of 3-OH-GA (up to 100-fold in plasma and cerebrospinal fluid) and glutaric acid (GA). Notably, 3-OH-GA production remains stable across GA1 subtypes, whereas GA levels vary with residual GCDH activity. The invariant excretion of 3-OH-GA makes it a reliable diagnostic marker for GA1, even in patients with atypical presentations.

Mitochondrial dysfunction exacerbates metabolite toxicity. 3-OH-GA inhibits complex II (succinate dehydrogenase) of the electron transport chain, reducing ATP synthesis by 30–40% in neuronal cells. Additionally, it acts as a mild uncoupler of oxidative phosphorylation, increasing oxygen consumption without proportional ATP generation. These effects collectively impair cerebral energy homeostasis, predisposing patients to metabolic strokes during catabolic stress.

Enzymatic Synthesis via Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

MCAD’s role in 3-OH-GA biosynthesis is pivotal. Despite its primary function in fatty acid β-oxidation, MCAD exhibits low-affinity activity toward glutaryl-CoA (KM = 0.95 mM), enabling glutaconyl-CoA formation under pathological conditions. Kinetic studies reveal that MCAD’s catalytic efficiency (kcat/KM = 1.05 × 10³ M⁻¹s⁻¹) is sufficient to sustain 3-OH-GA production in GCDH-deficient states. This pathway’s throughput is limited not by enzyme capacity but by substrate availability, explaining why 3-OH-GA levels remain consistent across GA1 variants.

Interplay with Glutaryl-CoA Dehydrogenase Deficiency (GCDH)

GCDH deficiency (OMIM #231670) disrupts lysine and tryptophan catabolism, causing systemic 3-OH-GA accumulation. The disorder’s neuropathology stems from 3-OH-GA’s dual role as a neurotoxin and vasculotoxin. In neurons, 3-OH-GA overactivates NMDA receptors, inducing calcium influx and excitotoxic apoptosis. Concurrently, it compromises blood-brain barrier integrity by disrupting endothelial actin cytoskeletons and reducing vascular endothelial growth factor (VEGF)-mediated chemotaxis. These effects manifest clinically as striatal necrosis, dystonia, and macrocephaly in untreated infants.

Figure 1: Pathological Cascade in GA1

- GCDH mutation → Glutaryl-CoA accumulation

- MCAD/3-MGH activation → 3-OH-GA synthesis

- Neurotoxicity: NMDA receptor overactivation → Excitotoxicity

- Vasculopathy: Endothelial dysfunction → Hemorrhage, edema

3-Hydroxyglutaric acid represents the primary neurotoxic metabolite in glutaric aciduria type I, a rare autosomal recessive neurometabolic disorder characterized by deficient activity of glutaryl-coenzyme A dehydrogenase [1]. This enzyme deficiency leads to accumulation of neurotoxic organic acids, particularly 3-hydroxyglutaric acid, which can reach concentrations of 1-3 millimolar in brain tissue, significantly exceeding normal physiological levels [2]. The neuropathological consequences of this metabolic accumulation involve multiple interconnected mechanisms that ultimately result in acute striatal degeneration and chronic neurological dysfunction.

Excitotoxic Neuronal Damage Through N-Methyl-D-Aspartate Receptor Activation

The excitotoxic properties of 3-hydroxyglutaric acid represent a fundamental mechanism underlying neuronal death in glutaric aciduria type I. Experimental investigations utilizing organotypic brain slice cultures have demonstrated that 3-hydroxyglutaric acid induces dose-dependent neuronal degeneration through activation of N-methyl-D-aspartate receptors [2] [3]. This excitotoxic process exhibits several distinctive characteristics that distinguish it from classical glutamate-mediated excitotoxicity.

Table 1: Excitotoxic Neuronal Damage Through N-Methyl-D-Aspartate Receptor Activation

| Mechanism | Findings | References |

|---|---|---|

| N-Methyl-D-Aspartate Receptor Activation | 3-Hydroxyglutaric acid activates N-methyl-D-aspartate receptors without direct binding | Ullrich et al. (1999), Kölker et al. (2000) |

| Neurotoxic Concentration | Neurotoxicity observed at 1.5-3 millimolar concentrations | Ullrich et al. (1999) |

| Receptor Subtype Specificity | Preferential activation of N-methyl-D-aspartate receptor 2B subunits over N-methyl-D-aspartate receptor 2A | Kölker et al. (2000) |

| Calcium Influx | Increased intracellular calcium concentrations in presence of extracellular calcium | Kölker et al. (2002) |

| Preventive Agents | MK-801 (N-methyl-D-aspartate antagonist) prevents neurotoxicity and cell death | Ullrich et al. (1999), Kölker et al. (2001) |

The mechanism of N-methyl-D-aspartate receptor activation by 3-hydroxyglutaric acid involves indirect modulation rather than direct receptor binding. Electrophysiological studies using Xenopus laevis oocytes expressing various glutamate receptor subtypes have confirmed that 3-hydroxyglutaric acid does not directly bind to N-methyl-D-aspartate receptors or modify glutamate binding to these receptors [2] [3]. Instead, 3-hydroxyglutaric acid appears to induce mild energy deprivation that interferes with the voltage-dependent magnesium block of N-methyl-D-aspartate receptors, thereby facilitating receptor activation at resting membrane potentials [4].

The excitotoxic cascade initiated by 3-hydroxyglutaric acid follows the classical pattern of excitotoxicity characterized by massive neuronal swelling, cytoplasmic vacuolization, and subsequent cell death [2]. This process involves secondary elevation of intracellular calcium concentrations through both calcium influx and release from intracellular stores, leading to inhibition of adenosine triphosphate synthase, activation of proteases and lipases, and stimulation of nitric oxide synthase [2].

Maturation-dependent vulnerability to 3-hydroxyglutaric acid toxicity represents a critical aspect of the excitotoxic mechanism. The extent of neuronal damage correlates directly with the temporal and spatial expression of N-methyl-D-aspartate receptor subunits during brain development [5]. Specifically, the vulnerability to 3-hydroxyglutaric acid increases in parallel with the expression of N-methyl-D-aspartate receptor 2B subunits, which explains the age-dependent susceptibility observed in glutaric aciduria type I patients [5].

Oxidative Stress Induction via Free Radical Generation

3-Hydroxyglutaric acid exerts profound effects on cellular redox homeostasis, promoting oxidative stress through multiple mechanisms that compromise neuronal viability. Experimental studies using rat striatal homogenates have demonstrated that 3-hydroxyglutaric acid significantly impairs antioxidant defense systems while simultaneously promoting reactive oxygen species generation [6] [7].

Table 2: Oxidative Stress Parameters in Glutaric Aciduria Type I

| Parameter | Effect of 3-Hydroxyglutaric Acid | Concentration Range | References |

|---|---|---|---|

| Total Radical-Trapping Antioxidant Potential | Decreased by up to 50% | 0.01-1.0 millimolar | Latini et al. (2005) |

| Total Antioxidant Reactivity | Decreased by up to 50% | 0.01-1.0 millimolar | Latini et al. (2005) |

| Glutathione Levels | Markedly reduced by up to 50% | 0.01-1.0 millimolar | Latini et al. (2005) |

| Hydrogen Peroxide | Increased by up to 44% | 0.01-1.0 millimolar | Latini et al. (2005) |

| Nitric Oxide | Increased by up to 95% | 0.01-1.0 millimolar | Latini et al. (2005) |

| Malondialdehyde (Lipid Peroxidation) | Increased by up to 28% | 0.01-1.0 millimolar | Latini et al. (2005) |

| Reactive Oxygen Species | Increased mitochondrial reactive oxygen species generation | Various concentrations | Kölker et al. (2001) |

The oxidative stress mechanism involves both depletion of antioxidant defense systems and enhanced production of reactive oxygen species. 3-Hydroxyglutaric acid significantly reduces total radical-trapping antioxidant potential and total antioxidant reactivity, indicating compromised cellular capacity to neutralize oxidative damage [6]. Simultaneously, glutathione levels, which represent the primary intracellular antioxidant defense system, are markedly decreased following 3-hydroxyglutaric acid exposure [6].

Mitochondrial dysfunction represents a central component of 3-hydroxyglutaric acid-induced oxidative stress. Primary neuronal cultures from chick embryo telencephalons demonstrate increased mitochondrial reactive oxygen species generation upon exposure to 3-hydroxyglutaric acid [8]. This mitochondrial reactive oxygen species production can be prevented by MK-801 treatment, confirming the central role of N-methyl-D-aspartate receptor activation in triggering the oxidative cascade [8].

The oxidative stress response exhibits regional specificity within the brain, with the midbrain (containing the striatum) showing particular vulnerability to 3-hydroxyglutaric acid-induced oxidative damage [9]. This regional selectivity may be attributed to higher local concentrations of 3-hydroxyglutaric acid due to increased blood-brain barrier permeability in striatal regions, or to the relatively high iron content in this brain region, which facilitates Fenton reaction-mediated hydroxyl radical generation [9].

Lipid peroxidation, as measured by malondialdehyde levels, represents a significant consequence of 3-hydroxyglutaric acid-induced oxidative stress [6]. The elevation of malondialdehyde levels indicates membrane damage resulting from free radical attack on polyunsaturated fatty acids, potentially compromising cellular membrane integrity and function [6].

Astrocytic Glutamate Transport Dysregulation

The effects of 3-hydroxyglutaric acid on astrocytic glutamate transport systems represent a complex regulatory mechanism that significantly impacts glutamatergic neurotransmission. Contrary to expectations based on its neurotoxic properties, 3-hydroxyglutaric acid demonstrates a paradoxical enhancement of glutamate uptake by astrocytes [10].

Table 3: Astrocytic Glutamate Transport Modulation

| Parameter | Effect | Concentration Range | References |

|---|---|---|---|

| Sodium-dependent Glutamate Uptake | Increased by up to 80% | 10-1000 micromolar | Frizzo et al. (2004) |

| Astrocyte Viability | No reduction in viability at 20h exposure | 10-1000 micromolar | Frizzo et al. (2004) |

| Concentration Threshold | Effective at doses as low as 30 micromolar | 30 micromolar minimum | Frizzo et al. (2004) |

| Duration of Effect | Effect persists after 1h withdrawal | 1h exposure minimum | Frizzo et al. (2004) |

| Selectivity | Selective action on astrocyte transporters | Specific to astrocytes | Frizzo et al. (2004) |

The enhancement of astrocytic glutamate uptake by 3-hydroxyglutaric acid represents a dose-dependent response that occurs at concentrations as low as 30 micromolar [10]. This stimulatory effect is selective for astrocytic transporters and does not affect other parameters of the glutamatergic system, including basal or potassium-induced glutamate release from synaptosomes, or glutamate uptake by synaptic vesicles [10].

Mechanistically, the enhanced glutamate uptake may represent a protective response by astrocytes to counteract the excitotoxic effects of 3-hydroxyglutaric acid. By increasing glutamate removal from the synaptic cleft, astrocytes may attempt to reduce excitatory neurotransmission and protect neurons from excitotoxic damage [10]. This compensatory mechanism, however, appears insufficient to prevent neuronal death in the face of sustained 3-hydroxyglutaric acid exposure.

The enhancement of glutamate uptake persists even after withdrawal of 3-hydroxyglutaric acid from the culture medium, suggesting that the metabolite induces lasting changes in astrocytic glutamate transporter expression or function [10]. This persistence indicates that relatively brief exposure to 3-hydroxyglutaric acid can produce sustained alterations in astrocytic glutamate handling.

Importantly, glutaric acid and 3-hydroxyglutaric acid interfere with essential anaplerotic transport processes between astrocytes and neurons [11]. Both metabolites inhibit the uptake of succinate by sodium-coupled dicarboxylate transporters in astrocytic and neuronal cells, while simultaneously reducing the efflux of succinate from astrocytes [11]. This disruption of tricarboxylic acid cycle intermediate transport may lead to neuronal energy deficits and cell death through impaired mitochondrial metabolism [11].

Vascular Endothelial Dysfunction and Blood-Brain Barrier Disruption

Vascular dysfunction represents an early and prominent pathological feature in glutaric aciduria type I, with 3-hydroxyglutaric acid exerting direct effects on cerebral vascular endothelium and blood-brain barrier integrity [12] [13]. These vascular alterations precede and may contribute to the development of acute striatal degeneration.

Table 4: Vascular Endothelial Dysfunction and Blood-Brain Barrier Effects

| Parameter | Effect of 3-Hydroxyglutaric Acid | Model System | References |

|---|---|---|---|

| Endothelial Cell Migration | Inhibited both basal and vascular endothelial growth factor-induced migration | Human dermal microvascular endothelial cells | Mühlhausen et al. (2006) |

| Vascular Endothelial Growth Factor Response | Impaired vascular endothelial growth factor-induced endothelial tube formation | In vitro endothelial tube assay | Mühlhausen et al. (2006) |

| Ve-cadherin Expression | Loss of Ve-cadherin | Endothelial cell cultures | Mühlhausen et al. (2006) |

| Actin Cytoskeleton | Disruption of actin cytoskeleton structure | Human dermal microvascular endothelial cells | Mühlhausen et al. (2006) |

| Blood-Brain Barrier Permeability | Increased permeability to Evans blue | Rat model (in vivo) | Isasi et al. (2019) |

| Vascular Integrity | Abnormal vascular dilatation and hemorrhage | Chick chorioallantoic membrane (in vivo) | Mühlhausen et al. (2006) |

The vascular effects of 3-hydroxyglutaric acid encompass both structural and functional alterations in cerebral endothelium. 3-Hydroxyglutaric acid inhibits both basal and vascular endothelial growth factor-induced endothelial cell migration, disrupting normal angiogenic processes [12]. This inhibition correlates with impaired endothelial tube formation and loss of Ve-cadherin, a critical component of endothelial cell-cell junctions [12].

Cytoskeletal disruption represents a fundamental mechanism underlying 3-hydroxyglutaric acid-induced endothelial dysfunction. Treatment with 3-hydroxyglutaric acid leads to disruption of the actin cytoskeleton in human dermal microvascular endothelial cells, compromising cellular structural integrity and barrier function [12]. This cytoskeletal disorganization contributes to the loss of endothelial cell cohesion and increased vascular permeability.

Blood-brain barrier disruption in glutaric aciduria type I involves both N-methyl-D-aspartate receptor-dependent and N-methyl-D-aspartate receptor-independent mechanisms [12]. In vivo studies using rat models have demonstrated increased blood-brain barrier permeability to Evans blue following glutaric acid administration, indicating compromised barrier function [14]. This increased permeability is associated with decreased expression of aquaporin 4, platelet-derived growth factor receptor beta, and laminin in perivascular regions, suggesting disruption of the neurovascular unit [14].

The vascular dysfunction extends beyond simple permeability changes to include abnormal vascular reactivity and hemorrhagic complications. Local application of 3-hydroxyglutaric acid to the chick chorioallantoic membrane induces abnormal vascular dilatation and hemorrhage, demonstrating direct vasoactive effects of the metabolite [12]. These findings provide insight into the subdural hemorrhages and vascular abnormalities frequently observed in glutaric aciduria type I patients.

Clinical neuroimaging studies have revealed characteristic vascular abnormalities in glutaric aciduria type I patients, including subdural effusions, dilated transarachnoid vascular plexuses, and perivascular hyperintensity during acute encephalopathic crises [15]. These observations suggest that vascular dysfunction may precede and contribute to the acute neurological deterioration characteristic of this disorder.

The vascular pathology in glutaric aciduria type I may also involve prenatal effects on vascular development. The hypothesis that 3-hydroxyglutaric acid affects prenatal vascular development could explain the increased vulnerability of endothelial structures and the early appearance of vascular abnormalities in affected patients [15]. This developmental component may contribute to the distinctive pattern of frontotemporal hypoplasia and chronic subdural effusions observed in glutaric aciduria type I.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant